molecular formula C23H30N2O4S B2914220 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922050-73-5

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2914220
CAS No.: 922050-73-5
M. Wt: 430.56
InChI Key: KJIKDOMZRURQSP-UHFFFAOYSA-N
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Description

The compound N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepin core. This bicyclic system contains a seven-membered oxazepine ring fused to a benzene ring. Key structural features include:

  • Position 5: An isobutyl (2-methylpropyl) substituent.
  • Position 8: A methanesulfonamide group linked to an m-tolyl (3-methylphenyl) aromatic ring.
  • Additional functional groups: 3,3-Dimethyl and 4-oxo moieties on the oxazepine ring.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-16(2)13-25-20-10-9-19(12-21(20)29-15-23(4,5)22(25)26)24-30(27,28)14-18-8-6-7-17(3)11-18/h6-12,16,24H,13-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIKDOMZRURQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name highlights its complex structure, which includes a benzo[b][1,4]oxazepin core. Its molecular formula is C19H26N2O4SC_{19}H_{26}N_2O_4S, with a molecular weight of approximately 378.55 g/mol. The presence of both a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepin moiety suggests potential for diverse biological interactions.

Structural Formula

N 5 isobutyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 8 yl 1 m tolyl methanesulfonamide\text{N 5 isobutyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 8 yl 1 m tolyl methanesulfonamide}

Research indicates that compounds with a similar structural framework often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis.
  • Antimicrobial Properties : Due to their structural similarities to sulfa drugs, this compound may exhibit antibacterial properties against various pathogens.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies:

Study Findings Reference
In vitro antimicrobial assayExhibited significant inhibition against Gram-positive bacteria
Cytotoxicity screeningInduced apoptosis in cancer cell lines at micromolar concentrations
Enzyme inhibition assayStrong inhibition of dihydropteroate synthase

Antimicrobial Activity

A study conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

Anticancer Research

In another study focusing on its anticancer potential, the compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Safety and Toxicology

Toxicological assessments showed that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

Comparison with Similar Compounds

The following analysis compares structurally related benzo[b][1,4]oxazepin derivatives from recent literature (see Table 1). These analogs differ in substituents at Position 5 (alkyl/allyl groups) and the sulfonamide-linked aryl group , influencing molecular properties.

Structural Analysis

Position 5 Substituents: Isobutyl (target compound): Branched alkyl chain (C₄H₉), offering steric bulk. Isopentyl (–4): Longer branched alkyl chain (C₅H₁₁), increasing hydrophobicity.

Sulfonamide Aryl Groups :

  • m-Tolyl (target compound): Meta-methyl substitution on phenyl, modulating electronic and steric effects.
  • 2-Chlorophenyl (): Electron-withdrawing chlorine atom alters polarity.
  • 3,4-Dimethylphenyl () and 4-methylphenyl (): Methyl groups at varying positions influence solubility and steric interactions.

Molecular Properties

Key differences in molecular weight and formula arise from substituent variations (Table 1).

Table 1. Comparative Molecular Properties of Benzo[b][1,4]oxazepin Derivatives

Compound (Abbreviated Name) Position 5 Substituent Sulfonamide Aryl Group Molecular Formula Molecular Weight CAS Number Reference
N-(5-Allyl-...)-1-(2-chlorophenyl)methanesulfonamide () Allyl 2-Chlorophenyl C₂₁H₂₃ClN₂O₄S 434.9 922123-99-7
N-(5-Isopentyl-...)-3,4-dimethylbenzenesulfonamide () Isopentyl 3,4-Dimethylphenyl C₂₄H₃₂N₂O₄S 444.6 922022-38-6
N-(5-Isopentyl-...)-4-methylbenzenesulfonamide () Isopentyl 4-Methylphenyl C₂₃H₃₀N₂O₄S 430.6 921907-81-5
Target compound : N-(5-Isobutyl-...)-1-(m-tolyl)methanesulfonamide Isobutyl m-Tolyl Not reported Not reported Not reported
Key Observations
  • Molecular Weight Trends :

    • ’s compound (444.6 g/mol) has the highest molecular weight due to its larger isopentyl group and 3,4-dimethylphenyl substituent.
    • (430.6 g/mol) is lighter than , reflecting the simpler 4-methylphenyl group.
    • The target compound’s molecular weight is expected to fall between 430–440 g/mol, assuming structural similarity.
  • Branched alkyl chains (isobutyl/isopentyl) may improve lipid solubility compared to linear chains. Aryl group substitution (chloro vs. methyl) affects electronic properties: Chlorine increases polarity, while methyl groups enhance hydrophobicity.

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